molecular formula C8H14O3 B3021288 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 1085699-23-5

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No. B3021288
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve identifying the compound’s chemical structure, functional groups, and its classification (e.g., ester, alkene).



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. This could include its reactivity, the products it forms, and the conditions needed for these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Polymer Synthesis

Ethyl (E)-3-ethoxy-2-methylacrylate has been utilized in various forms of polymer synthesis. For example, ethyl-3-(acryloyloxy)methyloxetane (EAO), bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP) without any ring opening of the oxetane group, demonstrating its potential in specialized polymer synthesis (Singha, Ruiter, & Schubert, 2005). Similarly, group transfer polymerization (GTP) of various acrylates, including ethyl 3-ethoxy-3-trimethylsiloxyacrylate, has been explored for creating monodisperse polymers (Zou Yousi, 1988).

Photoinitiated Polymerization

Ethyl cyanoacrylate containing N-ethoxy-2-methylpyridinium ions was used in photoinitiated anionic polymerization. This process demonstrates the application of ethyl (E)-3-ethoxy-2-methylacrylate derivatives in light-induced polymerization techniques (Arsu, Önen, & Yagcı, 1996).

Conjugated Alkadienoates Synthesis

Ethyl (E)-3-ethoxy-2-methylacrylate has been utilized in the stereoselective synthesis of conjugated 2,4-alkadienoates. This process involves cross-coupling reactions that are significant for the preparation of compounds with precise structural configurations (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).

Radical Polymerization

The radical polymerization of ethyl trans-4-ethoxy-2,4-pentadienoate (EEP), a derivative of ethyl (E)-3-ethoxy-2-methylacrylate, resulted in high-molecular-weight polymers, indicating its potential in creating various polymer materials (Kamachi, Miwa, & Nozakura, 1980).

Copolymer Synthesis

Ethylene-co-acrylic acid copolymers, potentially involving ethyl (E)-3-ethoxy-2-methylacrylate, show great industrial importance, especially in creating products with improved microstructures and material properties (Dai & Chen, 2018).

Spectroscopic Studies

Compounds like ethyl α-hydroxymethylacrylate, related to ethyl (E)-3-ethoxy-2-methylacrylate, have been studied for their polymerization kinetics, showcasing the role of spectroscopic methods in understanding the behavior of such compounds (Ueda, Koyama, Mano, & Yazawa, 1989).

Inhibition Efficiencies

The inhibition efficiencies of compounds like ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a derivative of ethyl (E)-3-ethoxy-2-methylacrylate, have been studied for applications like corrosion inhibition, indicating the compound's utility in protective coatings and materials science (Zarrouk et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve identifying areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis.


For a specific compound, these analyses would require a combination of laboratory experiments and literature research. Please note that not all compounds will have extensive information available, especially if they are not widely used or studied. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-ethoxy-2-methylacrylate

CAS RN

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 2
Reactant of Route 2
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 3
Reactant of Route 3
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 4
Reactant of Route 4
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 5
ethyl (E)-3-ethoxy-2-methylacrylate
Reactant of Route 6
Reactant of Route 6
ethyl (E)-3-ethoxy-2-methylacrylate

Citations

For This Compound
1
Citations
T Yamaguchi-Sasaki, Y Tamura, Y Ogata… - Chemical and …, 2020 - jstage.jst.go.jp
Respiratory syncytial virus (RSV) is one of the most common causes of lower respiratory tract infections and a significant pathogen for both adults and children. Although two drugs have …
Number of citations: 9 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.